N'-[(E)-furan-2-ylmethylidene]-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-[(E)-furan-2-ylmethylidene]-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-furan-2-ylmethylidene]-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide typically involves the condensation of furan-2-carbaldehyde with 3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product. Industrial production may also involve continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-furan-2-ylmethylidene]-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N’-[(E)-furan-2-ylmethylidene]-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N’-[(E)-furan-2-ylmethylidene]-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-1-naphthyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N’-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]-3-{4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- 3-{4-[(4-methylbenzyl)oxy]phenyl}-N’-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(E)-furan-2-ylmethylidene]-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the furan ring with the pyrazole and methoxy groups enhances its potential for various applications, making it a valuable compound for research and development .
Properties
Molecular Formula |
C24H22N4O4 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H22N4O4/c1-16-5-7-17(8-6-16)15-32-22-10-9-18(12-23(22)30-2)20-13-21(27-26-20)24(29)28-25-14-19-4-3-11-31-19/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29)/b25-14+ |
InChI Key |
SZLHXUBEZLHJNG-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=CC=CO4)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=CC=CO4)OC |
Origin of Product |
United States |
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